AS1708727

Description

Properties

IUPAC Name |

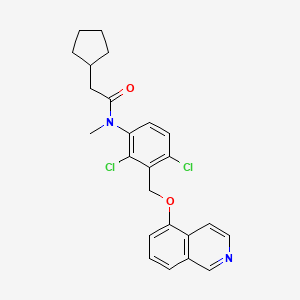

2-cyclopentyl-N-[2,4-dichloro-3-(isoquinolin-5-yloxymethyl)phenyl]-N-methylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24Cl2N2O2/c1-28(23(29)13-16-5-2-3-6-16)21-10-9-20(25)19(24(21)26)15-30-22-8-4-7-17-14-27-12-11-18(17)22/h4,7-12,14,16H,2-3,5-6,13,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZEZQEPCCWFFJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=C(C(=C(C=C1)Cl)COC2=CC=CC3=C2C=CN=C3)Cl)C(=O)CC4CCCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

AS1708727: A Technical Guide to a Novel Foxo1 Inhibitor for Metabolic Disease Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery and development of AS1708727, a potent and orally active inhibitor of the Forkhead box protein O1 (Foxo1). Foxo1 is a key transcription factor implicated in the regulation of glucose and lipid metabolism, making it a promising therapeutic target for type 2 diabetes and hypertriglyceridemia. This document details the pharmacological profile of this compound, including its in vitro and in vivo efficacy, and provides comprehensive experimental methodologies for key assays.

Core Concepts: The Role of Foxo1 in Metabolism

Foxo1 integrates insulin signaling with the transcriptional regulation of genes involved in hepatic gluconeogenesis, the process of generating glucose from non-carbohydrate sources.[1][2] Under fasting conditions, Foxo1 is active and located in the nucleus, where it promotes the expression of key gluconeogenic enzymes such as Glucose-6-Phosphatase (G6Pase) and Phosphoenolpyruvate Carboxykinase (PEPCK).[2] Following insulin stimulation, Foxo1 is phosphorylated by Akt, leading to its exclusion from the nucleus and subsequent degradation, thereby suppressing gluconeogenesis.[2] In insulin-resistant states, such as type 2 diabetes, this regulatory mechanism is impaired, leading to persistent Foxo1 activity and excessive hepatic glucose production.

This compound: A Potent Inhibitor of Foxo1 Activity

This compound was identified as a novel Foxo1 inhibitor that demonstrates significant anti-diabetic and anti-hypertriglyceridemic effects.[3] It effectively suppresses the expression of gluconeogenic genes, leading to reduced blood glucose levels.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound from in vitro and in vivo studies.

| Parameter | Value | Assay System |

| EC50 (G6Pase) | 0.33 µM | Fao rat hepatoma cells |

| EC50 (PEPCK) | 0.59 µM | Fao rat hepatoma cells |

Table 1: In Vitro Efficacy of this compound.[1]

| Parameter | Dosage | Animal Model | Effect |

| Blood Glucose Reduction | 300 mg/kg (orally, twice daily for 4 days) | db/db mice | Significantly reduced blood glucose levels. |

| Triglyceride Reduction | 300 mg/kg (orally, twice daily for 4 days) | db/db mice | Significantly reduced plasma triglyceride levels. |

| Gene Expression (Hepatic) | 100 and 300 mg/kg (orally, twice daily for 4 days) | db/db mice | Significantly reduced mRNA levels of G6Pase and PEPCK. |

| Pharmacokinetics (Cmax) | 300 mg/kg (orally) | db/db mice | 26.7 µM |

| Pharmacokinetics (Tmax) | 300 mg/kg (orally) | db/db mice | 0.5 hours |

| Liver Distribution | 300 mg/kg (orally) | db/db mice | Liver concentration was 3.7- to 5.4-fold higher than plasma concentration at 0.5-2 hours post-administration. |

Table 2: In Vivo Efficacy and Pharmacokinetics of this compound in db/db Mice.[1]

Signaling Pathways and Experimental Workflows

To visually represent the biological context and experimental procedures, the following diagrams have been generated using the DOT language.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Foxo1 links insulin signaling to C/EBPα and regulates gluconeogenesis during liver development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The FOXO1 inhibitor AS1842856 triggers apoptosis in glioblastoma multiforme and basal‐like breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

The Role of AS1708727 in Gluconeogenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the novel Foxo1 inhibitor, AS1708727, and its significant role in the regulation of gluconeogenesis. This compound has demonstrated potent anti-hyperglycemic and anti-hypertriglyceridemic effects, primarily through its targeted inhibition of the Forkhead box protein O1 (Foxo1), a critical transcription factor in the gluconeogenic pathway. This document details the mechanism of action, quantitative efficacy, and the experimental protocols utilized to elucidate the function of this compound.

Core Mechanism of Action

This compound functions as a direct inhibitor of Foxo1.[1][2] In the liver, Foxo1 is a key mediator of glucose metabolism, promoting the transcription of essential gluconeogenic enzymes, namely Glucose-6-Phosphatase (G6Pase) and Phosphoenolpyruvate Carboxykinase (PEPCK).[1][3] By inhibiting Foxo1, this compound effectively suppresses the gene expression of these enzymes, leading to a reduction in hepatic glucose production.[1] This targeted action makes this compound a promising candidate for therapeutic intervention in metabolic disorders such as type 2 diabetes mellitus and hypertriglyceridemia.[1]

Quantitative Data Summary

The efficacy of this compound has been quantified in both in vitro and in vivo models. The following tables summarize the key quantitative data available.

| In Vitro Efficacy of this compound | |

| Target Gene | EC50 Value |

| G6Pase | 0.33 µM |

| PEPCK | 0.59 µM |

| In Vivo Pharmacokinetics and Efficacy of this compound in db/db Mice | |

| Parameter | Value/Effect |

| Oral Administration (Single Dose) | |

| Cmax (300 mg/kg) | 26.7 µM |

| Tmax (300 mg/kg) | 0.5 h |

| Chronic Oral Administration (Twice daily for 4 days) | |

| Blood Glucose Level (300 mg/kg) | Significantly reduced |

| Plasma Triglyceride Level (300 mg/kg) | Significantly reduced |

| Hepatic G6Pase mRNA Level (100 and 300 mg/kg) | Significantly reduced |

| Hepatic PEPCK mRNA Level (100 and 300 mg/kg) | Significantly reduced |

Signaling Pathway

The signaling pathway through which this compound modulates gluconeogenesis is centered on the inhibition of the transcription factor Foxo1. Under normal physiological conditions, insulin activates the PI3K/Akt signaling pathway, which leads to the phosphorylation and subsequent nuclear exclusion of Foxo1, thereby inhibiting gluconeogenesis.[3][4] In insulin-resistant states, Foxo1 remains active in the nucleus, driving the expression of gluconeogenic genes. This compound directly inhibits the transcriptional activity of Foxo1, mimicking the suppressive effect of insulin on hepatic glucose production.

References

- 1. Effects of the novel Foxo1 inhibitor this compound on plasma glucose and triglyceride levels in diabetic db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Review of FoxO1-Regulated Metabolic Diseases and Related Drug Discoveries - PMC [pmc.ncbi.nlm.nih.gov]

- 3. embopress.org [embopress.org]

- 4. Insulin-regulated hepatic gluconeogenesis through FOXO1–PGC-1α interaction [ideas.repec.org]

The AS1708727 Signaling Pathway in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the signaling pathway of AS1708727, a novel inhibitor of the Forkhead box protein O1 (FoxO1), and its implications for cancer therapy. This document outlines the current understanding of its mechanism of action, presents quantitative data from preclinical studies, details relevant experimental protocols, and provides visual representations of the key pathways and workflows.

Core Concepts: The Paradoxical Role of FoxO1 in Cancer

FoxO1 is a transcription factor that is canonically considered a tumor suppressor. It is a key downstream effector of the PI3K/AKT signaling pathway. In normal and non-cancerous cells, the activation of growth factor receptors leads to the activation of PI3K and subsequently AKT. AKT then phosphorylates FoxO1, leading to its sequestration in the cytoplasm and inhibition of its transcriptional activity. This prevents the expression of genes involved in apoptosis and cell cycle arrest. In many cancers, the PI3K/AKT pathway is constitutively active, which would suggest that FoxO1's tumor-suppressive functions are already silenced.

However, emerging evidence reveals a paradoxical, context-dependent role for FoxO1 in certain malignancies, particularly in aggressive cancers like glioblastoma multiforme (GBM) and basal-like breast cancer (BBC). In these cancer cells, FoxO1 appears to contribute to the maintenance of a cancer stem cell-like phenotype, promoting tumor progression and therapeutic resistance. Therefore, inhibiting this pro-tumorigenic function of FoxO1 with small molecules like this compound presents a novel therapeutic strategy.

This compound: Mechanism of Action

This compound is a small molecule inhibitor that directly targets FoxO1, preventing its transcriptional activity. By inhibiting FoxO1, this compound disrupts the signaling network that supports the survival and proliferation of specific cancer cells. This inhibition leads to the upregulation of pro-apoptotic genes, ultimately triggering programmed cell death.

The this compound Signaling Pathway in Cancer Cells

The following diagram illustrates the signaling pathway affected by this compound in cancer cells where FoxO1 has a pro-tumorigenic role.

Caption: this compound inhibits the pro-tumorigenic activity of FoxO1, leading to apoptosis.

Quantitative Data from Preclinical Studies

The following tables summarize the quantitative effects of FoxO1 inhibition by this compound and a structurally similar inhibitor, AS1842856, on glioblastoma and basal-like breast cancer cell lines.

Table 1: Effect of FoxO1 Inhibition on Colony Formation

| Cell Line | Cancer Type | Treatment (AS1842856) | Reduction in Colony Formation (%) |

| MDA-MB-468 | Basal-like Breast Cancer | 1 µM | ~50% |

| BT549 | Basal-like Breast Cancer | 1 µM | ~60% |

| LN229 | Glioblastoma | 1 µM | ~75% |

| DBTRG | Glioblastoma | 1 µM | ~80% |

| A172 | Glioblastoma | 1 µM | ~90% |

| LN18 | Glioblastoma | 1 µM | ~70% |

Data is estimated from graphical representations in Flores et al., FEBS Open Bio, 2023.[1][2]

Table 2: Upregulation of Pro-Apoptotic Genes by FoxO1 Inhibition

| Cell Line | Cancer Type | Treatment | Gene | Fold Increase in Expression (vs. Control) |

| BT549 | Basal-like Breast Cancer | 1 µM AS1842856 (48h) | FAS | ~2.5 |

| BIM | ~3.0 | |||

| MDA-MB-468 | Basal-like Breast Cancer | 1 µM this compound (48h) | FAS | ~2.0 |

| U87MG | Glioblastoma | 1 µM AS1842856 (48h) | FAS | ~4.0 |

| BIM | ~2.0 | |||

| LN229 | Glioblastoma | 1 µM AS1842856 (48h) | FAS | ~3.5 |

| BIM | ~2.5 |

Data is estimated from graphical representations in Flores et al., FEBS Open Bio, 2023.[1][2][3]

Table 3: Induction of Apoptosis by FoxO1 Inhibition (AS1842856)

| Cell Line | Cancer Type | Treatment (1 µM) | Increase in Apoptotic Cells (%) |

| LN229 | Glioblastoma | 48h | ~30% |

| BT549 | Basal-like Breast Cancer | 48h | ~25% |

| MDA-MB-468 | Basal-like Breast Cancer | 48h | ~20% |

Data is estimated from graphical representations of Annexin V/PI staining in Flores et al., FEBS Open Bio, 2023.[2]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Colony Formation Assay

This assay assesses the ability of single cells to undergo unlimited division and form colonies.

Caption: Workflow for the colony formation assay.

Methodology:

-

Cell Seeding: Cancer cell lines (e.g., MDA-MB-468, LN229) are harvested, counted, and seeded at a low density (e.g., 500-1000 cells/well) in 6-well plates.

-

Treatment: After 24 hours, cells are treated with various concentrations of this compound or a vehicle control (e.g., DMSO).

-

Incubation: Plates are incubated in a humidified incubator at 37°C with 5% CO2 for 10-14 days, with media changes as required.

-

Fixation and Staining: The medium is removed, and colonies are washed with PBS, fixed with 100% methanol for 15 minutes, and then stained with 0.5% crystal violet solution for 20 minutes.

-

Quantification: Plates are washed with water and air-dried. Colonies containing ≥50 cells are counted manually or using an automated colony counter. The surviving fraction is calculated as (mean number of colonies / number of cells seeded) of the treated group divided by that of the control group.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This technique is used to measure the relative expression levels of target genes (e.g., FAS, BIM).

Caption: Workflow for qRT-PCR analysis.

Methodology:

-

Cell Treatment and Lysis: Cells are seeded in 6-well plates and treated with this compound or vehicle for the desired time (e.g., 48 hours). After treatment, cells are washed with PBS and lysed using a suitable lysis buffer (e.g., TRIzol).

-

RNA Extraction: Total RNA is extracted from the cell lysates according to the manufacturer's protocol of the chosen RNA isolation kit. RNA concentration and purity are determined using a spectrophotometer.

-

cDNA Synthesis: A fixed amount of RNA (e.g., 1 µg) is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and random primers or oligo(dT) primers.

-

qPCR: The qPCR reaction is prepared with cDNA template, gene-specific primers for the target genes (FAS, BIM) and a reference gene (e.g., GAPDH, TUBB), and a qPCR master mix containing SYBR Green dye. The reaction is run on a real-time PCR instrument.

-

Data Analysis: The cycle threshold (Ct) values are obtained. The relative expression of the target genes is calculated using the 2-ΔΔCt method, normalizing to the reference gene and comparing the treated samples to the vehicle control.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay detects and quantifies apoptotic cells.

Caption: Workflow for the Annexin V/PI apoptosis assay.

Methodology:

-

Cell Treatment: Cells are treated with this compound or vehicle for the indicated time.

-

Cell Harvesting: Both floating and adherent cells are collected. Adherent cells are detached using a gentle enzyme-free dissociation solution to maintain cell membrane integrity.

-

Staining: Cells are washed with cold PBS and resuspended in Annexin V binding buffer. FITC-conjugated Annexin V and Propidium Iodide (PI) are added to the cell suspension, which is then incubated in the dark for 15 minutes at room temperature.

-

Flow Cytometry: The stained cells are analyzed on a flow cytometer.

-

Quadrant Analysis: The data is analyzed to distinguish between different cell populations:

-

Annexin V- / PI- : Live cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic/necrotic cells

-

Annexin V- / PI+ : Necrotic cells

-

Conclusion

The FoxO1 inhibitor this compound represents a promising therapeutic agent for cancers where FoxO1 plays a pro-tumorigenic role, such as certain subtypes of glioblastoma and breast cancer. By inhibiting FoxO1, this compound can induce apoptosis and reduce the proliferative capacity of these cancer cells. The data and protocols presented in this guide provide a solid foundation for further research and development of FoxO1 inhibitors as a targeted cancer therapy. Further investigation into the precise molecular mechanisms underlying the paradoxical role of FoxO1 in different cancer contexts is warranted to identify patient populations most likely to benefit from this therapeutic approach.

References

- 1. The FOXO1 inhibitor AS1842856 triggers apoptosis in glioblastoma multiforme and basal-like breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The FOXO1 inhibitor AS1842856 triggers apoptosis in glioblastoma multiforme and basal‐like breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

The Foxo1 Inhibitor AS1708727: A Deep Dive into its Impact on Triglyceride Metabolism

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the novel Foxo1 inhibitor, AS1708727, and its significant impact on triglyceride metabolism. The document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the molecular mechanisms underlying lipid disorders and potential therapeutic interventions. This guide synthesizes available data on this compound, detailing its mechanism of action, presenting quantitative in vivo and in vitro data, outlining relevant experimental protocols, and visualizing the key signaling pathways involved.

Introduction: Targeting Foxo1 for Hypertriglyceridemia

Hypertriglyceridemia is a prevalent lipid disorder characterized by elevated levels of triglycerides in the bloodstream, and it is a significant risk factor for cardiovascular disease and pancreatitis. The forkhead box protein O1 (Foxo1) has emerged as a key transcription factor in the regulation of both glucose and lipid metabolism.[1][2] In the liver, Foxo1 plays a crucial role in orchestrating the expression of genes involved in triglyceride synthesis and transport.[1] this compound is a novel, orally active small molecule inhibitor of Foxo1 that has demonstrated potent anti-hyperglycemic and anti-hypertriglyceridemic effects in preclinical models.[3][4] This guide will focus on the latter, exploring the molecular underpinnings of how this compound modulates triglyceride metabolism.

Mechanism of Action: Inhibition of Foxo1-Mediated ApoC-III Expression

The primary mechanism by which this compound lowers plasma triglycerides is through the inhibition of Foxo1's transcriptional activity. Foxo1 directly binds to the promoter region of the apolipoprotein C-III (ApoC3) gene, enhancing its transcription.[3][5] ApoC-III is a key protein in triglyceride metabolism, primarily by inhibiting lipoprotein lipase (LPL), the enzyme responsible for the hydrolysis of triglycerides in very-low-density lipoproteins (VLDL) and chylomicrons.[6][7] By inhibiting LPL, ApoC-III slows the clearance of triglyceride-rich lipoproteins from the circulation.[6]

This compound, by inhibiting Foxo1, leads to a downstream reduction in ApoC3 gene expression.[3] This decrease in ApoC-III levels relieves the inhibition of LPL, thereby promoting the efficient breakdown of triglycerides and the clearance of triglyceride-rich lipoproteins, ultimately resulting in lower plasma triglyceride levels.[3][6]

Data Presentation: In Vivo and In Vitro Efficacy of this compound

The following tables summarize the key quantitative data from preclinical studies evaluating the efficacy of this compound.

Table 1: In Vivo Efficacy of this compound in Diabetic db/db Mice

| Parameter | Treatment Group | Dose (mg/kg, oral) | Duration | Result | Reference |

| Plasma Triglycerides | This compound | 300 | 4 days (twice daily) | Significantly reduced | [8] |

| Plasma Glucose | This compound | 300 | 4 days (twice daily) | Significantly reduced | [8] |

| Hepatic ApoC-III mRNA | This compound | Not specified | Not specified | Decreased expression | [3] |

| Hepatic G6Pase mRNA | This compound | 100 and 300 | 4 days (twice daily) | Significantly reduced | [8] |

| Hepatic PEPCK mRNA | This compound | 100 and 300 | 4 days (twice daily) | Significantly reduced | [8] |

Table 2: In Vitro Potency of this compound in Fao Hepatoma Cells

| Target Gene | EC50 (µM) | Cell Line | Reference |

| G6Pase | 0.33 | Fao | Not specified |

| PEPCK | 0.59 | Fao | Not specified |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound and its effects on triglyceride metabolism. These are representative protocols based on standard laboratory practices.

In Vivo Study in db/db Mice

-

Animal Model: Male diabetic db/db mice are a commonly used model for type 2 diabetes and associated dyslipidemia.

-

Acclimatization: Animals are acclimated for at least one week prior to the experiment with free access to standard chow and water.

-

Drug Administration: this compound is suspended in a suitable vehicle (e.g., 0.5% methylcellulose) and administered orally via gavage at doses ranging from 30 to 300 mg/kg, typically twice daily for a period of 4 days. A vehicle control group receives the vehicle alone.

-

Blood Collection: Blood samples are collected from the tail vein or via cardiac puncture at the end of the treatment period. Plasma is separated by centrifugation for subsequent analysis.

-

Tissue Collection: Livers are excised, weighed, and snap-frozen in liquid nitrogen for gene expression analysis.

Plasma Triglyceride Measurement

-

Principle: This is a colorimetric assay based on the enzymatic hydrolysis of triglycerides to glycerol and free fatty acids. The glycerol is then measured in a coupled enzyme reaction.

-

Procedure:

-

Plasma samples are thawed on ice.

-

A commercial triglyceride quantification kit is used according to the manufacturer's instructions.

-

Briefly, a small volume of plasma (e.g., 10 µL) is added to a 96-well plate.

-

A reaction mixture containing lipase and other enzymes is added to each well.

-

The plate is incubated at room temperature for a specified time (e.g., 30 minutes).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Triglyceride concentrations are calculated based on a standard curve generated with known concentrations of a triglyceride standard.[9]

-

Hepatic Gene Expression Analysis by Real-Time PCR

-

RNA Extraction: Total RNA is isolated from frozen liver tissue using a commercial RNA extraction kit (e.g., TRIzol reagent or RNeasy kit). The quality and quantity of RNA are assessed using a spectrophotometer.

-

cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcription kit with oligo(dT) or random primers.[10]

-

Real-Time PCR:

-

Real-time PCR is performed using a SYBR Green-based detection method on a real-time PCR system.[11]

-

Gene-specific primers for mouse ApoC3 and a housekeeping gene (e.g., Gapdh or Actb) are designed or obtained from a reliable source.

-

The PCR reaction mixture typically contains cDNA template, forward and reverse primers, and SYBR Green master mix.

-

The thermal cycling conditions generally include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

The relative expression of the target gene is calculated using the ΔΔCt method, normalized to the expression of the housekeeping gene.[11]

-

Mandatory Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.

Caption: Mechanism of action of this compound in reducing plasma triglycerides.

Caption: Workflow for evaluating the in vivo efficacy of this compound.

Caption: Foxo1 signaling pathway in the regulation of ApoC-III gene expression.

Conclusion and Future Directions

This compound represents a promising therapeutic agent for the management of hypertriglyceridemia through its targeted inhibition of the Foxo1 transcription factor. By downregulating the expression of ApoC-III, this compound effectively enhances the clearance of triglycerides from the plasma. The preclinical data strongly support its potential as a novel treatment for metabolic disorders characterized by elevated triglyceride levels.

Further research is warranted to fully elucidate the long-term efficacy and safety profile of this compound. Clinical trials will be essential to translate these promising preclinical findings into a viable therapeutic option for patients with hypertriglyceridemia and related metabolic diseases. Additionally, exploring the broader effects of Foxo1 inhibition on other aspects of lipid and glucose metabolism will provide a more complete understanding of the therapeutic potential of this class of compounds.

References

- 1. FoxO1 and hepatic lipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. FoxO integration of insulin signaling with glucose and lipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Review of FoxO1-Regulated Metabolic Diseases and Related Drug Discoveries - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. content-assets.jci.org [content-assets.jci.org]

- 6. APOC-III: a Gatekeeper in Controlling Triglyceride Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. JCI - Myeloid FoxO1 depletion attenuates hepatic inflammation and prevents nonalcoholic steatohepatitis [jci.org]

- 9. 2.2. Plasma triglyceride assays [bio-protocol.org]

- 10. RT-PCR Protocols | Office of Scientific Affairs [osa.stonybrookmedicine.edu]

- 11. Universal SYBR Green qPCR Protocol [sigmaaldrich.com]

The Role of Foxo1 Inhibition by AS1708727 in Apoptosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Forkhead box protein O1 (Foxo1), a member of the FOXO family of transcription factors, plays a pivotal role in regulating a multitude of cellular processes, including cell cycle arrest, DNA repair, and apoptosis. Its function as a tumor suppressor is well-documented, primarily through its ability to translocate to the nucleus and activate the transcription of pro-apoptotic genes. The activity of Foxo1 is tightly regulated, most notably by the PI3K/Akt signaling pathway, which, upon activation by growth factors, phosphorylates Foxo1, leading to its cytoplasmic sequestration and inhibition of its transcriptional activity.

Dysregulation of the PI3K/Akt/Foxo1 axis is a common feature in various cancers, leading to the suppression of Foxo1-mediated apoptosis and promoting cell survival. Consequently, the pharmacological inhibition of Foxo1 has emerged as a potential therapeutic strategy to induce apoptosis in cancer cells. AS1708727 is a small molecule inhibitor of Foxo1 that has been investigated for its potential to modulate Foxo1 activity. This technical guide provides an in-depth overview of the role of Foxo1 inhibition by this compound in the induction of apoptosis, with a focus on the underlying molecular mechanisms, experimental validation, and relevant protocols for research and development.

While specific quantitative data for the apoptotic effects of this compound is limited in publicly available literature, this guide also incorporates data from the closely related and more extensively studied Foxo1 inhibitor, AS1842856, to provide a comprehensive understanding of the therapeutic potential of targeting Foxo1.

Data Presentation

Table 1: In Vitro Efficacy of Foxo1 Inhibitors on Apoptosis and Gene Expression

| Compound | Cell Line | Assay | Concentration | Incubation Time | Observed Effect | Citation |

| This compound | BT549, MDA-MB-468 | qRT-PCR | Not specified | 4 days | Increased FAS gene expression. | [1] |

| This compound | BT549, MDA-MB-468, LN18 | Colony Formation | Not specified | 5 days | Reduced colony formation. | [2] |

| AS1842856 | BT549, MDA-MB-468, LN229, A172, DBTRG, LN-18 | Flow Cytometry (Annexin V/PI) | 1 µM | 48 hours | Increased percentage of apoptotic cells. | [1] |

| AS1842856 | BT549, MDA-MB-468, LN229 | Western Blot | 1 µM | 48 hours | Increased cleavage of Caspase-3. | [2] |

| AS1842856 | BT549, MDA-MB-468, U87MG, HCT116 | qRT-PCR | 1 µM | 48 hours | Increased FAS and/or BIM gene expression. | [1] |

| AS1842856 | BCP-ALL cell lines | MTT Assay | Various | 6 days | IC50 values in the nanomolar range. | [3] |

| AS1842856 | BCP-ALL cell lines | Flow Cytometry (Annexin V/PI) | 40 nM, 80 nM | 24, 48, 72 hours | Dose- and time-dependent increase in apoptosis. | [3] |

Note: While this compound has been shown to induce the pro-apoptotic gene FAS, quantitative dose-response data for its direct effect on apoptosis is not as readily available as for AS1842856. AS1842856 demonstrates robust induction of both FAS and BIM.[1]

Signaling Pathways and Experimental Workflows

Foxo1 Signaling Pathway in Apoptosis

References

Methodological & Application

Application Notes and Protocols for AS1708727 in Animal Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage, administration, and experimental protocols for the novel Forkhead Box O1 (Foxo1) inhibitor, AS1708727, in animal studies. While in vivo data for this compound is most extensively documented in metabolic disease models, this guide also offers insights into potential applications in oncology research based on the known roles of the Foxo1 signaling pathway in cancer.

Mechanism of Action

This compound is a potent and selective inhibitor of Foxo1, a key transcription factor in the PI3K/Akt signaling pathway.[1] Foxo1 regulates the expression of genes involved in various cellular processes, including gluconeogenesis, lipid metabolism, cell cycle arrest, and apoptosis.[1] In the context of metabolic diseases, inhibition of Foxo1 in the liver by this compound has been shown to decrease the expression of gluconeogenic enzymes such as glucose-6-phosphatase (G6Pase) and phosphoenolpyruvate carboxykinase (PEPCK), leading to reduced hepatic glucose production.[1]

The PI3K/Akt/Foxo1 signaling axis is also frequently dysregulated in cancer, making Foxo1 a potential therapeutic target. While direct in vivo oncology studies with this compound are not extensively published, the inhibition of Foxo1 is being explored as a strategy to induce apoptosis and inhibit proliferation in cancer cells.[2]

Signaling Pathway

The diagram below illustrates the central role of Foxo1 in the PI3K/Akt signaling pathway and its downstream effects, which are modulated by this compound.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound from animal studies.

Table 1: Dosage and Administration of this compound in a Diabetic Mouse Model

| Animal Model | Dosage | Administration Route | Frequency | Duration | Observed Effects | Reference |

| Diabetic db/db mice | 30 - 300 mg/kg | Oral | Twice daily | 4 days | Significant reduction in blood glucose and triglyceride levels.[1][3] | [1][3] |

Table 2: Pharmacokinetic Parameters of this compound in Mice

| Animal Model | Dosage | Administration Route | Cmax | Tmax | Key Observation | Reference |

| db/db mice | 300 mg/kg | Oral | 26.7 µM | 0.5 hours | Good hepatic conversion (liver concentration 3.7 to 5.4 times higher than plasma).[3] | [3] |

Experimental Protocols

Protocol 1: In Vivo Efficacy Study in a Diabetic Mouse Model

This protocol is based on a study evaluating the anti-hyperglycemic and anti-hypertriglyceridemic effects of this compound in diabetic db/db mice.[1]

1. Animal Model:

-

Male db/db mice (a model for type 2 diabetes) are suitable for this study.

2. Compound Preparation and Administration:

-

Vehicle Formulation: A common vehicle for oral administration of hydrophobic compounds like this compound is a suspension in 0.5% methylcellulose or a solution containing co-solvents. A commercial supplier suggests the following formulation for a clear solution: 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[3] Alternatively, for a suspension, 10% DMSO in 90% corn oil can be used.[3]

-

Dosage: Prepare dosing solutions to administer 30, 100, and 300 mg/kg of this compound.

-

Administration: Administer the compound or vehicle orally (p.o.) via gavage twice daily for four consecutive days.

3. In-Life Monitoring and Sample Collection:

-

Monitor blood glucose levels from tail vein blood samples at regular intervals.

-

At the end of the treatment period, collect terminal blood samples for the analysis of plasma triglycerides and liver enzymes (ALT, AST).

-

Harvest liver tissue for gene expression analysis (e.g., qPCR for G6Pase and PEPCK).

4. Pyruvate Challenge Test (Optional):

-

To further assess the effect on gluconeogenesis, a pyruvate challenge can be performed.

-

Fast the mice overnight.

-

Administer a single oral dose of this compound or vehicle.

-

After a set time (e.g., 60 minutes), inject pyruvate intraperitoneally (i.p.).

-

Monitor blood glucose levels at various time points post-injection.

Protocol 2: General Protocol for a Xenograft Tumor Model Study

While specific in vivo oncology data for this compound is limited, this generalized protocol can be adapted for initial studies. The dosage may be extrapolated from the diabetic model, starting with a well-tolerated dose and escalating.

1. Cell Line and Animal Model:

-

Cell Lines: Select cancer cell lines with a known dependence on or dysregulation of the PI3K/Akt/Foxo1 pathway.

-

Animal Models: Use immunodeficient mice (e.g., nude, SCID, or NSG mice) for the engraftment of human cancer cell lines.

2. Tumor Inoculation:

-

Subcutaneously inject a suspension of tumor cells (typically 1-10 million cells in 100-200 µL of a suitable medium like Matrigel) into the flank of each mouse.

-

Allow tumors to establish and reach a palpable size (e.g., 100-200 mm³).

3. Randomization and Treatment:

-

Randomize mice into treatment and control groups.

-

Compound Preparation: Prepare this compound in a suitable vehicle for the chosen route of administration (oral or intraperitoneal).

-

Dosage: Based on the diabetic studies, a starting dose in the range of 30-100 mg/kg could be explored.

-

Administration: Administer this compound or vehicle according to the planned schedule (e.g., daily, twice daily).

4. Tumor Growth Monitoring and Efficacy Endpoints:

-

Measure tumor dimensions with calipers regularly (e.g., 2-3 times per week) and calculate tumor volume.

-

Monitor the body weight of the animals as an indicator of toxicity.

-

The primary efficacy endpoint is typically tumor growth inhibition.

-

At the end of the study, tumors can be excised for further analysis (e.g., histology, western blotting for pathway markers).

Experimental Workflow Diagram

The following diagram outlines a typical workflow for a preclinical in vivo study of this compound.

Conclusion

This compound is a valuable tool for investigating the role of Foxo1 in various physiological and pathological processes. The provided protocols and data offer a solid foundation for designing and conducting animal studies in the fields of metabolic diseases and oncology. Researchers are encouraged to adapt these protocols to their specific experimental needs and to consult relevant literature for the most up-to-date information.

References

- 1. Effects of the novel Foxo1 inhibitor this compound on plasma glucose and triglyceride levels in diabetic db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The FOXO1 inhibitor AS1842856 triggers apoptosis in glioblastoma multiforme and basal-like breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | Foxo1 inhibitor | CAS# 1253226-93-5 | InvivoChem [invivochem.com]

Application Notes and Protocols for AS1708727 in Breast Cancer Cell Apoptosis Induction

For Researchers, Scientists, and Drug Development Professionals

Introduction

AS1708727 is a small molecule inhibitor of the Forkhead box protein O1 (FOXO1), a transcription factor implicated in the regulation of cell fate, including proliferation, differentiation, and apoptosis. In the context of oncology, particularly in aggressive subtypes of breast cancer such as basal-like breast cancer, the inhibition of FOXO1 has emerged as a promising therapeutic strategy to induce programmed cell death, or apoptosis, in cancer cells.

These application notes provide a comprehensive overview of the use of this compound for inducing apoptosis in breast cancer cells. Due to the limited availability of specific quantitative data for this compound in the public domain, this document will leverage data from a closely related and more extensively characterized FOXO1 inhibitor, AS1842856. Both compounds share the same mechanism of action, and the provided data and protocols for AS1842856 serve as a robust reference for designing and interpreting experiments with this compound.

The central mechanism involves the inhibition of FOXO1, leading to the upregulation of pro-apoptotic genes, most notably the FAS cell surface death receptor (FAS).[1][2] This upregulation sensitizes the cancer cells to apoptotic signals, ultimately leading to their demise.

Mechanism of Action: FOXO1 Inhibition-Mediated Apoptosis

This compound and related compounds directly bind to FOXO1, preventing its transcriptional activity. In certain breast cancer cells, this inhibition lifts the repression of pro-apoptotic genes. A key target is the FAS gene, which encodes the Fas receptor, a critical component of the extrinsic apoptosis pathway. Increased expression of the Fas receptor on the cell surface leads to the activation of the caspase cascade and subsequent execution of apoptosis.

Data Presentation

The following tables summarize the quantitative effects of the FOXO1 inhibitor AS1842856 on breast cancer cell lines, which are anticipated to be similar for this compound due to their shared target and mechanism.

Table 1: Effect of FOXO1 Inhibitor AS1842856 on Colony Formation in Basal-like Breast Cancer Cell Lines

| Cell Line | Treatment Concentration | Duration | Outcome | Reference |

| MDA-MB-468 | Increasing concentrations | 5 days | Reduced colony formation | [2] |

| BT549 | Increasing concentrations | 5 days | Reduced colony formation | [2] |

Table 2: Induction of Pro-Apoptotic Gene Expression by AS1842856 (1 µM for 48 hours)

| Cell Line | Target Gene | Fold Change in Expression (approx.) | Reference |

| MDA-MB-468 | FAS | ~2.5-fold increase | [1] |

| BT549 | FAS | ~2-fold increase | [1] |

| BT549 | BIM | ~2.5-fold increase | [1] |

Table 3: Induction of Apoptosis Markers by AS1842856 (1 µM)

| Cell Line | Apoptosis Marker | Outcome | Reference |

| BT549 | Annexin V / PI Staining | Increased percentage of apoptotic cells | [2] |

| MDA-MB-468 | Annexin V / PI Staining | Increased percentage of apoptotic cells | [2] |

| BT549 | Cleaved Caspase 3 | Increased levels | [2] |

| MDA-MB-468 | Cleaved Caspase 3 | Increased levels | [2] |

Experimental Protocols

The following are detailed protocols for key experiments to assess the efficacy of this compound in inducing apoptosis in breast cancer cells.

Protocol 1: Cell Culture and Treatment

-

Cell Lines: Use human breast cancer cell lines, particularly basal-like subtypes such as MDA-MB-468 and BT549.

-

Culture Medium: Culture cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Incubation: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.

-

This compound Preparation: Dissolve this compound in DMSO to prepare a stock solution (e.g., 10 mM). Further dilute in culture medium to achieve the desired final concentrations. A vehicle control (DMSO) should be included in all experiments.

-

Treatment: When cells reach 70-80% confluency, replace the medium with fresh medium containing the desired concentrations of this compound or vehicle control.

Protocol 2: Colony Formation Assay

-

Seeding: Seed a low number of cells (e.g., 500-1000 cells per well) in a 6-well plate.

-

Treatment: After 24 hours, treat the cells with increasing concentrations of this compound.

-

Incubation: Incubate the plates for 5-10 days, or until visible colonies are formed in the control wells.

-

Staining:

-

Wash the wells gently with PBS.

-

Fix the colonies with 4% paraformaldehyde for 15 minutes.

-

Stain the colonies with 0.5% crystal violet solution for 20 minutes.

-

-

Quantification:

-

Gently wash the wells with water to remove excess stain and allow them to air dry.

-

Photograph the plates and count the colonies (manually or using imaging software).

-

Protocol 3: Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)

-

Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound for the desired time (e.g., 48 hours).

-

Cell Harvesting:

-

Collect the floating cells from the medium.

-

Wash the adherent cells with PBS and detach them using trypsin.

-

Combine the floating and adherent cells and centrifuge.

-

-

Staining:

-

Wash the cell pellet with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

-

Incubate in the dark at room temperature for 15 minutes.

-

-

Flow Cytometry:

-

Analyze the stained cells using a flow cytometer.

-

Annexin V positive, PI negative cells are in early apoptosis.

-

Annexin V positive, PI positive cells are in late apoptosis or necrosis.

-

Protocol 4: Quantitative Real-Time PCR (qRT-PCR) for FAS Gene Expression

-

Cell Treatment and RNA Extraction:

-

Treat cells with this compound or vehicle control for 48 hours.

-

Extract total RNA using a suitable RNA isolation kit according to the manufacturer's instructions.

-

-

cDNA Synthesis:

-

Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

-

qRT-PCR:

-

Perform qRT-PCR using a SYBR Green-based master mix and primers specific for the FAS gene and a housekeeping gene (e.g., GAPDH or TUBB) for normalization.

-

Example Primer Sequences (Human):

-

FAS Forward: 5'-AAGGAGCTGACAGATGCAGGA-3'

-

FAS Reverse: 5'-GCTGCAGTTTCCTTTCTTGG-3'

-

GAPDH Forward: 5'-GAAGGTGAAGGTCGGAGTCA-3'

-

GAPDH Reverse: 5'-GAAGATGGTGATGGGATTTC-3'

-

-

-

Data Analysis:

-

Calculate the relative gene expression using the 2-ΔΔCt method.

-

Conclusion

This compound represents a valuable research tool for investigating the role of FOXO1 in breast cancer and for exploring novel therapeutic strategies aimed at inducing apoptosis in cancer cells. The protocols and data presented, using the closely related compound AS1842856 as a reference, provide a solid foundation for researchers to effectively utilize this compound in their studies. The targeted inhibition of FOXO1 by this compound, leading to the upregulation of pro-apoptotic genes like FAS, underscores its potential in the development of new treatments for breast cancer, particularly for aggressive subtypes that currently have limited therapeutic options.

References

Application Notes and Protocols: Assessing the Efficacy of AS1708727 in Preclinical Diabetes Models

For Researchers, Scientists, and Drug Development Professionals

Abstract

AS1708727 is a novel and selective inhibitor of the Forkhead box protein O1 (Foxo1), a key transcription factor in the regulation of glucose and lipid metabolism.[1] Dysregulation of Foxo1 is implicated in the pathophysiology of type 2 diabetes. These application notes provide a comprehensive protocol for evaluating the therapeutic efficacy of this compound in preclinical diabetes models, including in vivo and in vitro experimental procedures.

Introduction

Foxo1 integrates insulin signaling with the regulation of genes involved in gluconeogenesis, glycogenolysis, and lipid metabolism.[1][2] In diabetic states, increased Foxo1 activity contributes to hyperglycemia by promoting hepatic glucose production.[1][3] this compound, by inhibiting Foxo1, is expected to ameliorate hyperglycemia and hypertriglyceridemia, making it a promising therapeutic candidate for type 2 diabetes.[1] This document outlines detailed protocols to assess the anti-diabetic effects of this compound in both cellular and animal models of diabetes.

In Vivo Efficacy Assessment in Diabetic Mouse Models

The db/db mouse, a genetic model of obesity, insulin resistance, and type 2 diabetes, is a suitable model for these studies.[2][3][4][5][6] Alternatively, a streptozotocin (STZ)-induced model of diabetes can be utilized.[1][7][8][9]

Animal Models

-

db/db Mice: These mice have a mutation in the leptin receptor, leading to hyperphagia, obesity, hyperglycemia, and insulin resistance.[2][3][4][5][6]

-

STZ-Induced Diabetic Mice: Streptozotocin is a toxin that specifically destroys pancreatic β-cells, leading to insulin deficiency and hyperglycemia.[1][7][8][9]

Experimental Design

A representative in vivo study design is presented below.

| Group | Treatment | Animal Model | Number of Animals |

| 1 | Vehicle (e.g., 0.5% methylcellulose) | db/db mice | 8-10 |

| 2 | This compound (e.g., 10 mg/kg, oral gavage) | db/db mice | 8-10 |

| 3 | This compound (e.g., 30 mg/kg, oral gavage) | db/db mice | 8-10 |

| 4 | Vehicle | Wild-type control mice | 8-10 |

Duration: Chronic treatment for 4-14 days.

Experimental Protocols

This test assesses the body's ability to clear a glucose load.

Protocol:

-

Fast mice for 6 hours with free access to water.[10][11][12]

-

Record baseline blood glucose from a tail snip using a glucometer.

-

Administer glucose (2 g/kg body weight) via oral gavage.[11]

-

Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-glucose administration.[11][12]

This test evaluates insulin sensitivity.

Protocol:

-

Record baseline blood glucose.

-

Administer human insulin (0.75 U/kg body weight) via intraperitoneal (IP) injection.[14][15]

-

Measure blood glucose at 15, 30, 60, and 90 minutes post-insulin injection.[16]

This test assesses the rate of hepatic gluconeogenesis.

Protocol:

-

Record baseline blood glucose.

-

Administer sodium pyruvate (2 g/kg body weight) via IP injection.[16]

-

Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-pyruvate injection.[16][17][18][19]

Data Presentation

| Parameter | Vehicle | This compound (10 mg/kg) | This compound (30 mg/kg) | Wild-type Control |

| Body Weight (g) | ||||

| Fasting Blood Glucose (mg/dL) | ||||

| Fasting Plasma Insulin (ng/mL) | ||||

| Plasma Triglycerides (mg/dL) | ||||

| Plasma Cholesterol (mg/dL) |

| Time (min) | Vehicle | This compound (10 mg/kg) | This compound (30 mg/kg) | Wild-type Control |

| 0 | ||||

| 15 | ||||

| 30 | ||||

| 60 | ||||

| 90 | ||||

| 120 | ||||

| AUC (mg/dL*min) |

| Time (min) | Vehicle | This compound (10 mg/kg) | This compound (30 mg/kg) | Wild-type Control |

| 0 | 100 | 100 | 100 | 100 |

| 15 | ||||

| 30 | ||||

| 60 | ||||

| 90 | ||||

| AUC (% baseline*min) |

| Time (min) | Vehicle | This compound (10 mg/kg) | This compound (30 mg/kg) | Wild-type Control |

| 0 | ||||

| 15 | ||||

| 30 | ||||

| 60 | ||||

| 90 | ||||

| 120 | ||||

| AUC (mg/dL*min) |

In Vitro Efficacy Assessment

Cell Models

-

Hepatocytes (e.g., primary mouse hepatocytes, HepG2, or Fao cells): To assess the direct effect of this compound on hepatic glucose production.[1][20]

-

Pancreatic β-cell lines (e.g., INS-1E, MIN6): To evaluate the impact on insulin secretion.[21]

Experimental Protocols

This assay measures the production of glucose from non-carbohydrate precursors in hepatocytes.

Protocol:

-

Plate hepatocytes and allow them to adhere.

-

Wash cells with glucose-free DMEM.

-

Incubate cells in glucose-free DMEM containing gluconeogenic substrates (e.g., 2 mM pyruvate and 20 mM lactate) with or without this compound for 3-6 hours.[22]

-

Collect the medium and measure the glucose concentration using a glucose oxidase assay kit.

-

Normalize glucose production to the total protein content of the cells.

This protocol is for measuring the expression of Foxo1 target genes involved in gluconeogenesis.

Protocol:

-

Treat hepatocytes with this compound for a specified time.

-

Isolate total RNA using a suitable kit (e.g., TRIzol).[23][24]

-

Synthesize cDNA using a reverse transcription kit.[23]

-

Perform qPCR using SYBR Green chemistry and primers for target genes (e.g., G6Pase, PEPCK) and a housekeeping gene (e.g., GAPDH).[23][25]

-

Calculate relative gene expression using the ΔΔCt method.

This assay assesses the function of pancreatic β-cells.[26][27][28][29]

Protocol:

-

Plate β-cells and culture overnight.

-

Pre-incubate cells in Krebs-Ringer Bicarbonate Buffer (KRBH) with low glucose (e.g., 2.8 mM) for 1 hour.

-

Replace the buffer with fresh KRBH containing low glucose and incubate for 1 hour to measure basal insulin secretion.

-

Replace the buffer with KRBH containing high glucose (e.g., 16.7 mM) with or without this compound and incubate for 1 hour to measure stimulated insulin secretion.[21]

-

Collect the supernatant and measure insulin concentration using an ELISA kit.

-

Normalize insulin secretion to total protein or DNA content.

Data Presentation

| Assay | Vehicle | This compound (1 µM) | This compound (10 µM) |

| Hepatic Gluconeogenesis (nmol/mg protein) | |||

| Relative Gene Expression (fold change) | |||

| G6Pase | 1 | ||

| PEPCK | 1 | ||

| Glucose-Stimulated Insulin Secretion (ng/mg protein) | |||

| Basal (Low Glucose) | |||

| Stimulated (High Glucose) | |||

| Stimulation Index (High/Low Glucose) |

Signaling Pathway and Experimental Workflow

Below are diagrams illustrating the targeted signaling pathway and a general experimental workflow.

Caption: Insulin signaling pathway and the inhibitory action of this compound on Foxo1.

Caption: General experimental workflow for assessing this compound efficacy.

References

- 1. Streptozotocin-Induced Diabetic Models in Mice and Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. criver.com [criver.com]

- 3. The db/db Mouse: A Useful Model for the Study of Diabetic Retinal Neurodegeneration | PLOS One [journals.plos.org]

- 4. db/db Mouse Model - InnoSer [innoserlaboratories.com]

- 5. meliordiscovery.com [meliordiscovery.com]

- 6. insights.envigo.com [insights.envigo.com]

- 7. Streptozotocin-Induced Diabetic Models in Mice and Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. diacomp.org [diacomp.org]

- 9. Streptozotocin (STZ)-Induced Diabetic Mice [bio-protocol.org]

- 10. Oral Glucose Tolerance Test in Mouse [protocols.io]

- 11. The glucose tolerance test in mice: Sex, drugs and protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mmpc.org [mmpc.org]

- 13. Insulin Tolerance Test in Mouse [protocols.io]

- 14. mmpc.org [mmpc.org]

- 15. Insulin tolerance test and random fed insulin test protocol [whitelabs.org]

- 16. Guidelines and Considerations for Metabolic Tolerance Tests in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Pyruvate tolerance test [bio-protocol.org]

- 18. U Mass - Hepatic gluconeogenesis [protocols.io]

- 19. mmpc.org [mmpc.org]

- 20. journals.physiology.org [journals.physiology.org]

- 21. Metabolic response of Insulinoma 1E cells to glucose stimulation studied by fluorescence lifetime imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Glycerol induces G6pc in primary mouse hepatocytes and is the preferred substrate for gluconeogenesis both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 23. 2.6. Gene expression analysis by RT-PCR in the hepatic tissue [bio-protocol.org]

- 24. Analysis of liver connexin expression using reverse transcription quantitative real-time polymerase chain reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Universal SYBR Green qPCR Protocol [sigmaaldrich.com]

- 26. Static Glucose-stimulated Insulin Secretion (GSIS) Protocol - Human Islets [protocols.io]

- 27. Glucose-stimulated insulin secretion (GSIS) assay [bio-protocol.org]

- 28. 2.2. Glucose-Stimulated Insulin Secretion (GSIS) Assay [bio-protocol.org]

- 29. researchgate.net [researchgate.net]

Application Note & Protocol: In Vitro Assay for Measuring AS1708727 Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Forkhead box O1 (FoxO1) is a crucial transcription factor that plays a significant role in regulating metabolic processes, particularly glucose and triglyceride metabolism.[1][2] FoxO1 integrates signals from various pathways, most notably the insulin-PI3K/Akt pathway, to control the expression of genes involved in gluconeogenesis, glycogenolysis, and adipogenesis.[2][3] Dysregulation of FoxO1 activity is implicated in several metabolic diseases, including type 2 diabetes.[2]

The activity of FoxO1 is tightly controlled by post-translational modifications, primarily phosphorylation.[4] Upon insulin signaling, the kinase Akt (Protein Kinase B) phosphorylates FoxO1, leading to its translocation from the nucleus to the cytoplasm, thereby inhibiting its transcriptional activity.[2][3] In the absence of this inhibitory signal, FoxO1 remains in the nucleus, where it binds to the promoters of target genes, such as glucose-6-phosphatase (G6Pase) and phosphoenolpyruvate carboxykinase (PEPCK), to stimulate glucose production.[1][2]

AS1708727 is a novel small molecule inhibitor of FoxO1.[1] It has been shown to reduce blood glucose and triglyceride levels in diabetic mouse models by suppressing the expression of key gluconeogenic genes in the liver.[1] This application note provides a detailed protocol for a robust in vitro cell-based reporter assay to quantify the inhibitory activity of this compound on FoxO1.

Principle of the Assay

This assay employs a dual-luciferase reporter system to specifically measure the transcriptional activity of FoxO1 in a cellular context. The principle relies on the co-transfection of cells with two plasmids:

-

An expression vector that drives the constitutive expression of the human FoxO1 protein.

-

A reporter vector containing the firefly luciferase gene under the control of a promoter with multiple copies of the Insulin Response Element (IRE), to which FoxO1 binds.

When FoxO1 is active, it binds to the IREs and drives the transcription of the luciferase gene, resulting in a quantifiable light signal upon addition of a substrate. The inhibitory activity of this compound is measured by the dose-dependent reduction in this luciferase signal. A second reporter (e.g., Renilla luciferase) driven by a constitutive promoter is often co-transfected to normalize for variations in cell number and transfection efficiency.

FoxO1 Signaling Pathway

The following diagram illustrates the canonical PI3K/Akt signaling pathway leading to the regulation of FoxO1 activity. In the absence of insulin, FoxO1 is active in the nucleus. This compound directly inhibits FoxO1, preventing the transcription of its target genes.

References

- 1. Effects of the novel Foxo1 inhibitor this compound on plasma glucose and triglyceride levels in diabetic db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Review of FoxO1-Regulated Metabolic Diseases and Related Drug Discoveries - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. FoxO1 signaling in B cell malignancies and its therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for AS1708727: A Tool for Studying Foxo1 Function in Hepatocytes

For Researchers, Scientists, and Drug Development Professionals

Introduction

AS1708727 is a potent and specific inhibitor of the Forkhead box protein O1 (Foxo1), a key transcription factor in hepatocytes that governs a wide array of metabolic processes. Foxo1 integrates insulin signaling with the regulation of genes involved in gluconeogenesis, lipid metabolism, and cellular stress responses. Dysregulation of Foxo1 activity is implicated in various metabolic diseases, including type 2 diabetes and non-alcoholic fatty liver disease (NAFLD). This compound provides a valuable pharmacological tool to investigate the multifaceted roles of Foxo1 in liver physiology and pathology, and to explore its potential as a therapeutic target.

These application notes provide a comprehensive overview of the use of this compound for studying Foxo1 function in hepatocytes, including its mechanism of action, key in vitro and in vivo data, and detailed experimental protocols.

Mechanism of Action

This compound exerts its effects by directly inhibiting the transcriptional activity of Foxo1. In hepatocytes, the activity of Foxo1 is primarily regulated by the insulin signaling pathway. Upon insulin stimulation, the kinase Akt (also known as Protein Kinase B) phosphorylates Foxo1 at three conserved serine/threonine residues. This phosphorylation event leads to the translocation of Foxo1 from the nucleus to the cytoplasm, thereby preventing its binding to the promoter regions of its target genes and subsequent transcriptional activation. In the absence of insulin or in conditions of insulin resistance, Foxo1 remains in the nucleus and promotes the expression of genes involved in hepatic glucose production, such as Glucose-6-phosphatase (G6Pase) and Phosphoenolpyruvate carboxykinase (PEPCK). This compound effectively mimics the inhibitory effect of insulin signaling on Foxo1, leading to a reduction in the expression of these key gluconeogenic enzymes.[1]

Foxo1 Signaling Pathway in Hepatocytes

Caption: Insulin-mediated inhibition of Foxo1 in hepatocytes.

Data Presentation

In Vitro Efficacy of this compound

| Cell Line | Target Gene | EC50 (µM) | Incubation Time | Reference |

| Fao | G6Pase | 0.33 | 18 h | [2] |

| Fao | PEPCK | 0.59 | 18 h | [2] |

In Vivo Effects of this compound in Diabetic db/db Mice

| Parameter | Dosage | Treatment Duration | Outcome | Reference |

| Blood Glucose | 300 mg/kg (oral, twice daily) | 4 days | Significantly reduced | [1][2] |

| Plasma Triglycerides | 300 mg/kg (oral, twice daily) | 4 days | Significantly reduced | [1] |

| Hepatic G6Pase mRNA | 100 and 300 mg/kg (oral, twice daily) | 4 days | Significantly reduced | [2] |

| Hepatic PEPCK mRNA | 100 and 300 mg/kg (oral, twice daily) | 4 days | Significantly reduced | [2] |

| Plasma ALT and AST | 300 mg/kg (oral, twice daily) | 4 days | Significantly reduced | [2] |

Experimental Protocols

Experimental Workflow for Studying this compound in Hepatocytes

Caption: General workflow for in vitro studies using this compound.

Protocol 1: In Vitro Inhibition of Foxo1 Target Gene Expression in Fao Hepatocytes

This protocol details the methodology to assess the dose-dependent effect of this compound on the mRNA levels of the Foxo1 target genes, G6Pase and PEPCK, in the rat hepatoma cell line Fao.

Materials:

-

Fao cells

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

This compound (stock solution in DMSO)

-

6-well tissue culture plates

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix and primers for G6Pase, PEPCK, and a reference gene (e.g., GAPDH)

Procedure:

-

Cell Seeding: Seed Fao cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

-

Cell Culture: Culture the cells overnight in a humidified incubator at 37°C with 5% CO2.

-

Treatment:

-

Prepare serial dilutions of this compound in serum-free medium to achieve final concentrations ranging from 0.1 µM to 3000 µM.[2] Include a vehicle control (DMSO).

-

Aspirate the growth medium from the cells and wash once with PBS.

-

Add the medium containing the different concentrations of this compound or vehicle to the respective wells.

-

-

Incubation: Incubate the cells for 18 hours.[2]

-

RNA Extraction: After incubation, lyse the cells directly in the wells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

qPCR Analysis:

-

Perform quantitative real-time PCR (qPCR) using SYBR Green chemistry to determine the relative mRNA expression levels of G6Pase and PEPCK.

-

Normalize the expression of the target genes to the expression of a stable reference gene.

-

Calculate the fold change in gene expression relative to the vehicle-treated control.

-

Protocol 2: Western Blot Analysis of Foxo1 Phosphorylation

This protocol describes the detection of changes in Foxo1 phosphorylation at Ser256 in response to this compound treatment in hepatocytes. A decrease in phosphorylated Foxo1 (p-Foxo1) may indicate an increase in its nuclear localization and activity, which this compound is expected to counteract.

Materials:

-

Hepatocytes (e.g., primary hepatocytes or AML12 cells)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-p-Foxo1 (Ser256), anti-total Foxo1, and anti-loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Culture and Treatment: Culture and treat hepatocytes with this compound as described in Protocol 1. A typical treatment duration for observing changes in protein phosphorylation is shorter, ranging from 30 minutes to 6 hours.

-

Protein Extraction:

-

After treatment, wash the cells with ice-cold PBS.

-

Lyse the cells with ice-cold lysis buffer.

-

Scrape the cells and collect the lysate.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against p-Foxo1 overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection:

-

Apply the chemiluminescent substrate to the membrane.

-

Visualize the protein bands using an imaging system.

-

-

Stripping and Re-probing: To determine total Foxo1 and the loading control, the membrane can be stripped and re-probed with the respective primary antibodies.

-

Densitometry Analysis: Quantify the band intensities and normalize the p-Foxo1 signal to the total Foxo1 signal to determine the relative change in phosphorylation.

Protocol 3: Hepatic Glucose Production Assay

This protocol outlines a method to measure the effect of this compound on glucose production in hepatocytes.

Materials:

-

Hepatocytes (e.g., Fao or primary hepatocytes)

-

Glucose-free DMEM

-

Gluconeogenic substrates (e.g., sodium lactate and sodium pyruvate)

-

This compound

-

Glucose assay kit

Procedure:

-

Cell Seeding and Culture: Seed hepatocytes in a multi-well plate and culture to confluency.

-

Starvation: Wash the cells with PBS and then incubate in serum-free medium overnight.

-

Induction of Gluconeogenesis:

-

Wash the cells twice with glucose-free DMEM.

-

Incubate the cells in glucose-free DMEM supplemented with gluconeogenic substrates (e.g., 20 mM sodium lactate and 2 mM sodium pyruvate).

-

Add different concentrations of this compound or vehicle (DMSO) to the wells.

-

-

Incubation: Incubate the cells for a defined period (e.g., 3-6 hours) at 37°C.

-

Sample Collection: Collect the supernatant from each well.

-

Glucose Measurement: Measure the glucose concentration in the supernatant using a commercial glucose assay kit.

-

Normalization: After collecting the supernatant, lyse the cells and measure the total protein content in each well to normalize the glucose production data.

-

Data Analysis: Calculate the rate of glucose production (e.g., in µg/mg protein/hour) and compare the effects of different concentrations of this compound to the vehicle control.

Conclusion

This compound is a valuable research tool for elucidating the intricate roles of Foxo1 in hepatic metabolism. The provided application notes and protocols offer a framework for researchers to design and execute experiments aimed at understanding Foxo1 function and evaluating the therapeutic potential of its inhibition. These methodologies can be adapted and optimized for specific research questions and experimental systems.

References

Troubleshooting & Optimization

AS1708727 solubility issues and solutions

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and handling of AS1708727. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual workflows to ensure successful experimentation with this novel Foxo1 inhibitor.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am having trouble dissolving this compound. What are the recommended solvents?

A1: this compound exhibits good solubility in Dimethyl Sulfoxide (DMSO) for in vitro studies. For in vivo applications, specific formulations are required. It is crucial to use high-quality, anhydrous DMSO, as it is hygroscopic and absorbed moisture can significantly impact solubility.[1] Always use freshly opened DMSO for the best results.

Q2: My this compound precipitates when I dilute my DMSO stock solution in aqueous media for cell culture experiments. How can I prevent this?

A2: Precipitation upon dilution of a DMSO stock in aqueous-based cell culture media is a common issue with hydrophobic compounds. Here are some solutions:

-

Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is kept low, typically below 0.5%, to avoid solvent toxicity to your cells.[2]

-

Direct Dilution: A recommended method is to add the small volume of your concentrated DMSO stock solution directly to a larger volume of the final culture medium with vigorous vortexing or mixing. Avoid making intermediate dilutions in aqueous buffers like PBS, as this often causes the compound to precipitate.

-

Serial Dilutions in DMSO: If you need to perform a dose-response experiment, it is best to make serial dilutions of your compound in 100% DMSO first. Then, you can add a consistent small volume of each DMSO dilution to your cells in culture medium.

-

Sonication: If you observe precipitation after dilution, gentle sonication of the final working solution may help to redissolve the compound.[1][2]

Q3: What is the maximum recommended concentration of this compound for cell-based assays?

A3: The effective concentration of this compound in cell-based assays can vary depending on the cell type and the duration of the experiment. Published studies have used a wide range of concentrations, from 0.1 µM to 3000 µM, in Fao cells derived from a hepatoma cell line.[1] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

Q4: How should I prepare this compound for in vivo animal studies?

A4: this compound is orally bioactive. For oral administration in animal models, specific formulations are necessary to ensure bioavailability. Here are some examples of formulations that have been used:

-

Formulation 1 (Clear Solution): 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1][3]

-

Formulation 2 (Suspension): 10% DMSO and 90% (20% SBE-β-CD in Saline). This formulation may require ultrasonication to form a uniform suspension.[1][3]

-

Formulation 3 (Clear Solution): 10% DMSO and 90% Corn Oil.[1][3]

It is crucial to add each solvent sequentially and ensure the solution is clear before adding the next component.[1][3]

Solubility Data

The following table summarizes the solubility of this compound in various solvents and formulations.

| Solvent/Formulation | Concentration | Notes |

| In Vitro | ||

| DMSO | ~41.67 mg/mL (~93.98 mM) | May require ultrasonication. Use of newly opened, anhydrous DMSO is recommended.[1] |

| In Vivo | ||

| 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | ≥ 2.08 mg/mL (≥ 4.69 mM) | Results in a clear solution.[1][3] |

| 10% DMSO + 90% (20% SBE-β-CD in Saline) | 2.08 mg/mL (4.69 mM) | Forms a suspension; ultrasonication is needed.[1][3] |

| 10% DMSO + 90% Corn Oil | ≥ 2.08 mg/mL (≥ 4.69 mM) | Results in a clear solution.[1][3] |

Experimental Protocols & Workflows

Preparation of a 10 mM Stock Solution in DMSO

-

Weighing: Accurately weigh the required amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you would need 4.43 mg of this compound (Molecular Weight: 443.37 g/mol ).

-

Dissolving: Add the appropriate volume of high-quality, anhydrous DMSO to the powder.

-

Mixing: Vortex the solution thoroughly to ensure the compound is completely dissolved. If necessary, use an ultrasonic bath to aid dissolution.[1]

-

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]

General Protocol for a Cell-Based Assay (e.g., Gene Expression Analysis in Fao Cells)

-

Cell Seeding: Seed Fao cells in appropriate culture plates at a density that will ensure they are in the logarithmic growth phase at the time of treatment.

-

Cell Culture: Culture the cells overnight in a humidified incubator at 37°C with 5% CO2.

-

Compound Preparation: Prepare the desired concentrations of this compound by diluting the DMSO stock solution directly into the cell culture medium. Remember to prepare a vehicle control with the same final concentration of DMSO.

-

Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

-

Incubation: Incubate the cells for the desired period (e.g., 18 hours).[1]

-

Endpoint Analysis: After incubation, harvest the cells for downstream analysis, such as RNA extraction for gene expression analysis of Foxo1 target genes like G6Pase and PEPCK.

Visual Guides

Troubleshooting this compound Solubility Issues

Caption: A troubleshooting workflow for addressing common solubility issues with this compound.

This compound Mechanism of Action: Foxo1 Signaling Pathway

Caption: The inhibitory effect of this compound on the Foxo1 signaling pathway, leading to reduced gluconeogenesis.

Standard Experimental Workflow for this compound in a Cell-Based Assay

Caption: A typical experimental workflow for evaluating the effects of this compound in a cell-based assay.

References

- 1. Effects of the novel Foxo1 inhibitor this compound on plasma glucose and triglyceride levels in diabetic db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. file.selleckchem.com [file.selleckchem.com]

- 3. A Review of FoxO1-Regulated Metabolic Diseases and Related Drug Discoveries - PMC [pmc.ncbi.nlm.nih.gov]

AS1708727 stability in cell culture media over time

This technical support center provides researchers, scientists, and drug development professionals with guidance on the use of AS1708727, a potent FoxO1 inhibitor. Below you will find frequently asked questions, troubleshooting advice, and experimental protocols to ensure the successful application of this compound in your cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: How should I prepare a stock solution of this compound?

A1: this compound is soluble in dimethyl sulfoxide (DMSO).[1][2][3] For a stock solution, dissolve the compound in high-quality, anhydrous DMSO to a concentration of 10 mM or higher.[1] Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.[1][4]

Q2: What is the recommended final concentration of this compound in cell culture media?

A2: The optimal final concentration of this compound will vary depending on the cell type and the specific experimental goals. It is recommended to perform a dose-response experiment to determine the effective concentration for your system. Published studies have used a range of concentrations, and it is advisable to consult the relevant literature for your specific application.

Q3: What factors can affect the stability of this compound in cell culture media?

A3: The stability of small molecules like this compound in cell culture media can be influenced by several factors, including:

-

pH of the media: Extreme pH values can lead to the degradation of the compound.

-

Temperature: Incubating at 37°C for extended periods can affect compound stability.

-

Presence of serum: Components in fetal bovine serum (FBS) or other supplements can interact with and potentially degrade the compound.

-

Light exposure: Some compounds are light-sensitive and can degrade upon exposure to light.[4]

-

Interactions with media components: Certain components of the cell culture media could potentially react with the compound.

Q4: How long is this compound stable in cell culture media at 37°C?

Troubleshooting Guide

Q1: I am observing inconsistent or no effect of this compound in my experiments. What could be the cause?

A1: Inconsistent results can arise from several factors:

-

Compound Degradation: this compound may be degrading in your cell culture media over the course of the experiment. Consider performing a stability test (see protocol below) or replenishing the compound more frequently.

-

Improper Storage: Ensure that the stock solution has been stored correctly at -20°C or -80°C and has not undergone multiple freeze-thaw cycles.

-

Cell Line Variability: Different cell lines may exhibit varying sensitivity to the inhibitor.[5]

-

Experimental Conditions: Variations in cell density, serum concentration, or incubation time can all impact the observed effect.

Q2: My cells are showing signs of toxicity that are not consistent with the expected effects of FoxO1 inhibition. What should I do?

A2: Unexplained cytotoxicity could be due to:

-

High DMSO Concentration: Ensure that the final concentration of DMSO in your cell culture media is below a toxic level (typically ≤ 0.1%).

-